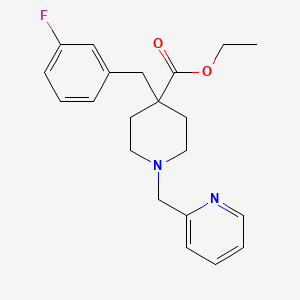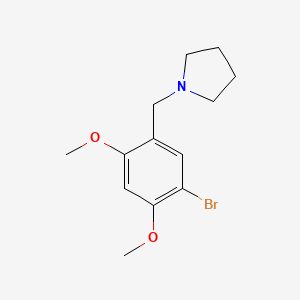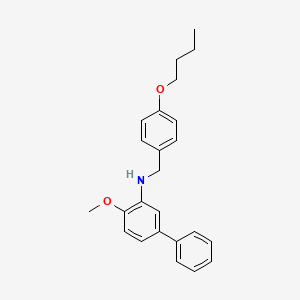![molecular formula C20H22N4O B5180280 8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is a synthetic compound that has been widely used in scientific research. This compound is also known as PQQ, and it has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PQQ involves several pathways. PQQ has been found to activate the Nrf2 pathway, which is responsible for the production of antioxidant enzymes. PQQ also activates the PGC-1α pathway, which is responsible for the regulation of mitochondrial function. Moreover, PQQ has been found to inhibit the NF-κB pathway, which is responsible for inflammation.
Biochemical and Physiological Effects:
PQQ has several biochemical and physiological effects. It has been found to enhance mitochondrial function, which leads to increased cellular energy production. PQQ also has antioxidant and neuroprotective effects, which protect cells from oxidative stress and damage. Moreover, PQQ has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PQQ has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, PQQ has been extensively studied, which means that there is a lot of information available on its properties and mechanisms of action. However, PQQ also has some limitations for lab experiments. It is a relatively expensive compound, which means that it may not be accessible to all researchers. Moreover, PQQ has a short half-life, which means that it may not be suitable for long-term studies.
Direcciones Futuras
There are several future directions for the study of PQQ. One of the future directions is the development of PQQ-based therapeutics for several diseases. PQQ has been found to have antioxidant and neuroprotective effects, which make it a potential therapeutic agent for several diseases, including Alzheimer's disease and Parkinson's disease. Another future direction is the study of PQQ in combination with other compounds. PQQ has been found to enhance mitochondrial function, and its combination with other compounds may lead to synergistic effects. Finally, the study of PQQ in different animal models may provide further insights into its properties and mechanisms of action.
Conclusion:
In conclusion, PQQ is a synthetic compound that has several biochemical and physiological effects. It has been extensively studied, and its properties and mechanisms of action are well understood. PQQ has potential therapeutic applications for several diseases, and its study in different animal models may provide further insights into its properties and mechanisms of action.
Métodos De Síntesis
The synthesis of PQQ involves several steps. The first step is the synthesis of 4-methylquinoline, which is then reacted with 2-bromoanisole to form 8-methoxy-4-methylquinoline. This compound is then reacted with 4-(2-pyridinyl)-1-piperazine to form PQQ. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
PQQ has been extensively used in scientific research due to its unique properties. It has been found to have antioxidant and neuroprotective effects, which make it a potential therapeutic agent for several diseases. PQQ has also been found to enhance mitochondrial function, which is essential for cellular energy production. Moreover, PQQ has been found to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
8-methoxy-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-14-19(22-20-16(15)6-5-7-17(20)25-2)24-12-10-23(11-13-24)18-8-3-4-9-21-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYKARYWCTTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)


![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)


![N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)